6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide
Description
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is a heterocyclic compound featuring a partially saturated pyrazine ring with a methyl group at position 6, a ketone at position 5, and a carboxamide substituent at position 2. Notably, 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS 77168-83-3, molecular formula C₆H₆N₂O₃, molecular weight 154.12) is documented as a research chemical used in building block synthesis . The carboxamide variant likely shares similar synthetic utility but may exhibit distinct solubility, reactivity, or biological activity due to the amide functional group.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methyl-6-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-6(11)8-2-4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11) |
InChI Key |
XLVJQDACWYBJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CNC1=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride, followed by oxidation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid.
Reduction: Formation of 6-Methyl-5-hydroxy-4,5-dihydropyrazine-2-carboxamide.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogs Without Methyl Substituents
- 5-Hydroxypyrazinamide (5-oxo-4,5-dihydropyrazine-2-carboxamide; CAS 13924-96-4) :
- Molecular Formula : C₅H₅N₃O₂ (MW 139.11) .
- Key Differences : Lacks the 6-methyl group, reducing steric hindrance and lipophilicity.
- Applications : Studied as a metabolite or precursor in pharmaceutical research. Its lack of methyl substitution may influence metabolic stability compared to the target compound .
Pyrazoline-Based Derivatives
- Compound 2o (): A dihydropyrazole carboxamide with methoxyphenyl substituents. Structure: Contains a pyrazoline core (five-membered ring) vs. the pyrazine core (six-membered ring) of the target compound. The pyrazoline ring’s saturation may enhance binding affinity compared to dihydropyrazines .
Heterocyclic Amines in Food ()
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Structure: Contains an imidazopyridine ring with an amino group, contrasting with the carboxamide-substituted dihydropyrazine. Toxicity: Carcinogenic in rodents via DNA adduct formation.
Fused-Ring Pyrazine Derivatives
- 6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid () :
- N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1775524-78-1; ): Molecular Formula: C₁₃H₁₂N₄O₃ (MW 272.26).
Comparative Data Table
*Theoretical values for the target compound, inferred from analogs.
Key Findings and Implications
- Structural Influence on Activity: The 6-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-methylated analogs like 5-hydroxypyrazinamide.
- Toxicity Considerations: Unlike food-derived heterocyclic amines (e.g., PhIP), the carboxamide group and lack of amino substituents in the target compound suggest lower carcinogenic risk .
Biological Activity
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C6H8N2O2
- Molecular Weight: 140.14 g/mol
- IUPAC Name: 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide
The structure of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide features a pyrazine ring with a carboxamide functional group, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
Table 1: Antimicrobial Efficacy of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it showed promising results in inhibiting the proliferation of cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values indicating significant potency .
Table 2: Cytotoxicity of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The biological activity of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, it appears to induce apoptotic pathways, leading to cell death.
- Interference with Cellular Metabolism: The compound's structure allows it to interact with metabolic pathways critical for microbial growth and tumor survival.
Case Studies and Research Findings
Several case studies have reported on the efficacy of this compound in different biological contexts:
- Antimicrobial Study: A recent investigation assessed the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial load in treated groups compared to controls.
- Cancer Research: In a study focusing on its anticancer properties, researchers found that treatment with 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide led to a significant decrease in tumor size in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
